GSK2801
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2801 is a selective chemical probe that inhibits the bromodomains of BAZ2A and BAZ2B proteins. Bromodomains are acetyl-lysine specific protein interaction domains that play a crucial role in regulating gene transcription. This compound has shown promise in preclinical studies, particularly in cancer research, due to its ability to modulate gene expression by inhibiting these bromodomains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK2801 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary information held by GlaxoSmithKline. it is known that the synthesis involves the use of acetyl-lysine competitive inhibitors and various organic solvents .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: GSK2801 primarily undergoes substitution reactions due to its role as an acetyl-lysine competitive inhibitor. It binds to the bromodomains of BAZ2A and BAZ2B, preventing their interaction with acetylated lysine residues on histone tails .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions involving this compound include organic solvents, acetyl-lysine analogs, and various catalysts to facilitate the coupling reactions .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibition complex with BAZ2A and BAZ2B bromodomains. This complex prevents the bromodomains from interacting with acetylated lysine residues, thereby modulating gene transcription .
Scientific Research Applications
GSK2801 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown potential in inducing apoptosis in triple-negative breast cancer cells when used in combination with BET inhibitors . It has also been studied for its ability to reverse paclitaxel resistance in anaplastic thyroid cancer cell lines by downregulating MYCN expression . Additionally, this compound is used as a chemical probe to study the role of BAZ2A and BAZ2B bromodomains in chromatin biology and gene transcription .
Mechanism of Action
GSK2801 exerts its effects by competitively inhibiting the bromodomains of BAZ2A and BAZ2B proteins. These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histone tails, which is a key step in the regulation of gene transcription. By inhibiting this interaction, this compound modulates gene expression and can induce apoptosis in cancer cells . The molecular targets of this compound include the bromodomains of BAZ2A and BAZ2B, and its pathway involves the disruption of chromatin remodeling and transcriptional regulation .
Comparison with Similar Compounds
GSK2801 is unique in its high selectivity for BAZ2A and BAZ2B bromodomains. Similar compounds include JQ1 and OTX015, which are BET bromodomain inhibitors. this compound differs from these compounds in its specific targeting of BAZ2A and BAZ2B, making it a valuable tool for studying the role of these bromodomains in gene transcription . Other similar compounds include BAZ2-ICR, which also targets BAZ2A and BAZ2B but with different binding affinities .
Biological Activity
GSK2801 is a selective chemical probe targeting the bromodomains of BAZ2A, BAZ2B, and BRD9, which are involved in chromatin remodeling and transcription regulation. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression and reverse drug resistance.
This compound functions primarily as an inhibitor of the bromodomains associated with BAZ2A and BAZ2B. These bromodomains recognize acetylated lysines on histones and other proteins, facilitating the recruitment of transcriptional machinery. By inhibiting these interactions, this compound can alter gene expression patterns critical for cell proliferation and survival.
Binding Affinity
The binding affinity of this compound for its targets has been quantified using various assays:
- BAZ2A : KD=257nM
- BAZ2B : KD=136nM
In thermal stability assays, this compound induced temperature shifts of 4.1 °C for BAZ2A and 2.7 °C for BAZ2B at a concentration of 10 µM, indicating significant binding interactions .
Selectivity Profile
This compound was screened against a panel of 47 bromodomains and found to exhibit moderate activity against TAF1L and BRD9 while remaining largely selective for its primary targets. In broader receptor assays involving 55 ion channels and receptors, this compound showed minimal off-target activity, being inactive against most except for a minor interaction with the Melatonin (MT-1) receptor .
Fluorescence Recovery After Photobleaching (FRAP) Assay
In live-cell assays, this compound demonstrated the ability to displace BAZ2A from chromatin. In U2OS cells transfected with GFP-tagged BAZ2A, treatment with this compound accelerated the half-recovery time in FRAP assays, suggesting effective displacement from chromatin .
Cytotoxicity and Resistance Reversal
Recent studies have highlighted this compound's role in reversing drug resistance in anaplastic thyroid cancer (ATC) cells. When combined with paclitaxel, this compound significantly reduced colony formation in both 8505C-PTX and SW1736-PTX cell lines compared to single treatments. The reduction in colony formation was more pronounced when both agents were used together .
Gene Expression Modulation
High-throughput RNA sequencing revealed that treatment with this compound led to substantial changes in gene expression profiles:
- SW1736-PTX Cells : Upregulation of 11,495 genes and downregulation of 2,518 genes.
- 8505C-PTX Cells : Upregulation of 2,815 genes and downregulation of 321 genes.
Notably, pathways such as cadherin signaling and WNT signaling were significantly affected by this compound treatment .
Pharmacokinetics
Pharmacokinetic studies in mice indicated that this compound has reasonable oral bioavailability with modest clearance rates. This suggests that it could be effectively utilized in vivo for therapeutic purposes .
Study on Paclitaxel Resistance
In a study investigating the effects of this compound on paclitaxel-resistant ATC cells:
- Colony Formation Assay : Significant reductions in colony numbers were observed when this compound was administered alone or in combination with paclitaxel.
- Gene Expression Analysis : Changes in MYCN RNA levels were recorded post-treatment, correlating with reduced protein levels as confirmed by Western blot analysis.
These findings underscore the potential of this compound not only as a bromodomain inhibitor but also as a resensitizing agent for chemotherapy-resistant cancers .
Properties
IUPAC Name |
1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCPNJRJCNVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.